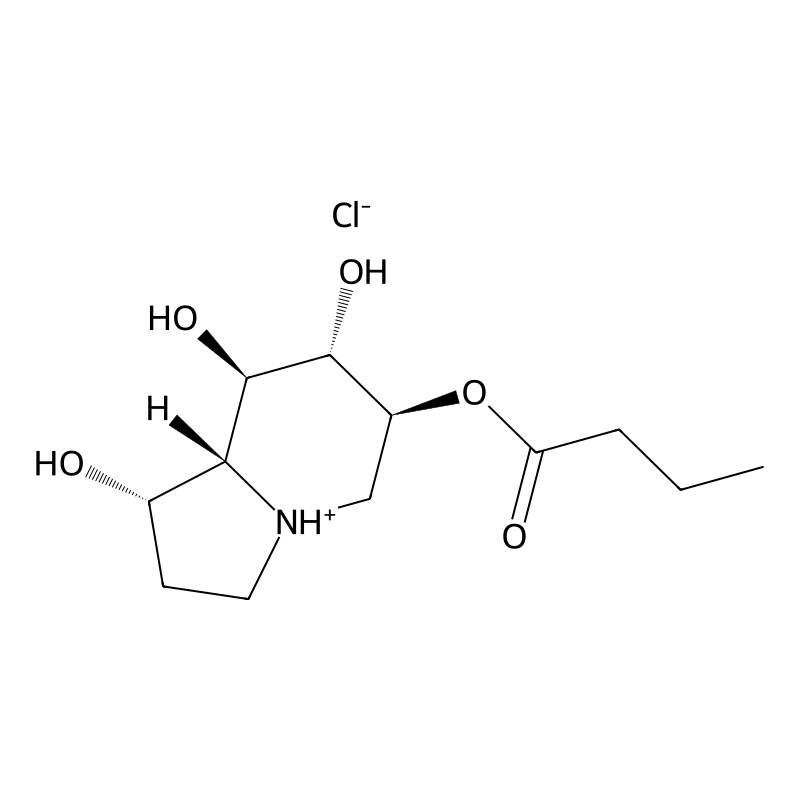

Celgosivir hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Celgosivir hydrochloride is a semi-synthetic derivative of castanospermine, a natural product found in various chestnut plants []. While the exact mechanisms are still under investigation, research suggests Celgosivir hydrochloride possesses antiviral and antitumor properties, making it a potential candidate for treatment development in these areas.

Antiviral Research

One of the primary areas of scientific research for Celgosivir hydrochloride is its potential as an antiviral agent. Studies have shown it to be effective against a range of viruses, including:

- Alphaviruses: This includes Chikungunya virus, which causes a mosquito-borne illness with debilitating fever and joint pain [].

- Flaviviruses: Dengue virus, a mosquito-borne viral infection causing a severe flu-like illness, and West Nile virus, transmitted by mosquitoes and birds, are both targets of Celgosivir hydrochloride research [, ].

- Other viruses: In vitro studies suggest Celgosivir hydrochloride may have activity against cytomegalovirus (CMV), a herpesvirus that can cause complications in immunocompromised individuals [].

The antiviral activity of Celgosivir hydrochloride is believed to be due to its ability to inhibit glucosidase I, an enzyme essential for viral replication in some viruses [].

Antitumor Research

Another promising area of scientific research for Celgosivir hydrochloride is its potential application in cancer treatment. Studies have shown it to have antitumor effects by:

Celgosivir hydrochloride, also known as 6-O-Butanoylcastanospermine, is an oral prodrug derived from castanospermine. It functions primarily as an inhibitor of alpha-glucosidase I, an enzyme essential for the glycosylation of viral proteins. This inhibition disrupts the maturation of viral particles, making celgosivir a candidate for treating various viral infections .

Chemical Properties- Chemical Formula: C₁₂H₂₂ClNO₅

- Molar Mass: 259.302 g/mol

- IUPAC Name: (1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-octahydroindolizin-6-yl butanoate .

Celgosivir exhibits broad antiviral activity in vitro. Its mechanism involves preventing the glycosylation of viral proteins by inhibiting alpha-glucosidase I. This action hampers the processing of N-linked oligosaccharides critical for viral envelope glycoprotein maturation. Clinical trials have shown that while celgosivir does not significantly reduce viral load or fever in dengue patients, it has demonstrated a synergistic effect when combined with other antiviral agents for hepatitis C treatment .

The synthesis of celgosivir hydrochloride involves several steps:

- Starting Material: Castanospermine is used as the base compound.

- Selective C-acylation: A mixture of castanospermine and bis(tributyl tin) oxide is refluxed in toluene under argon atmosphere.

- Acylation Reaction: Butyryl chloride is added dropwise to the cooled mixture followed by stirring at room temperature.

- Purification: The product is purified through recrystallization to achieve high purity (>99%) .

Celgosivir hydrochloride has several potential applications:

- Antiviral Therapy: Primarily investigated for treating hepatitis C virus and dengue virus infections.

- Combination Therapy: Shows promise when used alongside pegylated interferon alfa-2b and ribavirin for chronic hepatitis C infection .

- Research Tool: Used in studies investigating glycosylation processes in viral infections.

Several compounds share structural or functional similarities with celgosivir hydrochloride:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Castanospermine | Inhibits alpha-glucosidase I | Natural product; precursor to celgosivir |

| Miglustat | Inhibits glucosylceramidase | Used in Gaucher disease; different target enzyme |

| N-Butyldeoxynojirimycin | Inhibits alpha-glucosidase I | Related structure; used in research on HIV |

Celgosivir is unique due to its specific acylation and prodrug properties that enhance its bioavailability and therapeutic potential against specific viruses .

Synthetic Routes from Castanospermine

Celgosivir hydrochloride synthesis begins with castanospermine as the fundamental starting material [1] [2]. Castanospermine, an indolizidine alkaloid first isolated from the seeds of Castanospermum australe, serves as the core scaffold for Celgosivir production [3] [4]. The synthesis of castanospermine itself can be achieved through multiple methodologies, each offering distinct advantages in terms of yield, stereoselectivity, and scalability.

The most direct approach to castanospermine synthesis involves starting from methyl alpha-d-glucopyranoside, employing a nine-step route that achieves 22% overall yield [5]. This methodology utilizes zinc-mediated fragmentation of benzyl-protected methyl 6-iodoglucopyranoside, ring-closing olefin metathesis, and strain-release transannular cyclization to construct the indolizidine skeleton [5]. An alternative highly efficient route begins with 2,5-dihydrofuran, utilizing asymmetric tandem cycloaddition between silaketal nitro olefin and chiral vinyl ether to achieve castanospermine in eight steps with 18% overall yield [6].

For industrial applications, the route developed by Scott E. Denmark and colleagues represents one of the most promising approaches, combining relatively short synthetic sequences with acceptable yields [6]. The triple reductive amination strategy, developed by other research groups, converts carbohydrate-derived tricarbonyl precursors to the indolizidine skeleton, achieving castanospermine synthesis in 22% overall yield through nine steps [6].

Alternative biosynthetic pathways begin with L-lysine undergoing transamination to form α-aminoadipic acid, followed by ring closure and reduction to form L-pipecolic acid [4]. This natural biosynthetic route can be adapted for semi-synthetic production, though it requires specialized enzymatic conditions and cofactors that may not be economically viable for large-scale production.

Esterification Processes for Butanoyl Addition

The conversion of castanospermine to Celgosivir hydrochloride requires selective esterification at the C-6 hydroxyl position with butanoic acid or its derivatives [1] [7]. The esterification process represents a critical step that determines both the yield and purity of the final product.

The most widely employed methodology utilizes bis(tributyltin) oxide as a regioselective protecting agent, followed by acylation with butyryl chloride [1] [7]. The detailed procedure involves dissolving castanospermine with bis(tributyltin) oxide in toluene at a 1:2 molar ratio, heating under reflux for three hours to remove water through azeotropic distillation [1]. The reaction mixture is then cooled to -13°C, and butyryl chloride (1.8 molar excess) is added dropwise over ten minutes while maintaining temperature between -13°C and -8°C [1].

An improved one-pot procedure, developed by Tyler and colleagues, significantly enhances the yield to 83% [6]. This methodology emphasizes the critical importance of water removal through reflux heating, which facilitates the formation of the dibutyltin complex and ensures regioselective acylation at the C-6 position [6]. The reaction proceeds through formation of a cyclic stannylene acetal intermediate, which activates specifically the C-6 hydroxyl group for nucleophilic attack on the acyl chloride.

Alternative esterification methods include the use of butanoic anhydride under basic conditions [8] [9]. However, this approach typically yields lower regioselectivity and requires additional purification steps to separate regioisomers. The acyl chloride method remains preferred for industrial applications due to its superior selectivity and higher conversion rates.

Direct esterification using butanoic acid with acid catalysis represents another potential route, though it requires harsher conditions and typically produces lower yields [8]. The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the esterification under milder conditions, though these approaches introduce additional reagent costs and purification requirements [10].

Industrial Production Methods and Scale-up Considerations

Industrial production of Celgosivir hydrochloride requires careful optimization of reaction conditions, solvent systems, and purification protocols to ensure consistent quality and economic viability [12]. The scale-up process must address several critical factors including heat transfer, mixing efficiency, safety considerations, and waste minimization.

The industrial synthesis typically employs a two-liter scale reactor system equipped with mechanical stirring, temperature control, and Dean-Stark apparatus for water removal [1]. The reaction vessel must be constructed from materials compatible with organometallic reagents and capable of withstanding temperatures up to 120°C during the reflux phase. Stainless steel reactors with appropriate corrosion-resistant coatings are commonly employed for this purpose.

Continuous flow reactors represent an emerging technology for Celgosivir production, offering advantages in terms of heat transfer, mixing efficiency, and process control . These systems allow for precise temperature and residence time control, potentially improving both yield and stereoselectivity while reducing batch-to-batch variations. Automated systems enable real-time monitoring of reaction parameters and immediate adjustments to maintain optimal conditions.

The choice of solvent system significantly impacts both reaction efficiency and downstream processing requirements. Toluene remains the preferred solvent due to its ability to form azeotropes with water, facilitating the dehydration step crucial for complex formation [1]. However, environmental considerations have prompted investigation of alternative solvents including 2-methyltetrahydrofuran and cyclopentyl methyl ether, which offer improved environmental profiles while maintaining comparable reaction performance.

Temperature control during the acylation step presents particular challenges at industrial scale due to the highly exothermic nature of the reaction between butyryl chloride and the activated castanospermine complex [1]. Effective heat removal systems, including external cooling loops and controlled addition rates, are essential to prevent thermal decomposition and maintain product quality.

Safety considerations for large-scale production include appropriate containment systems for volatile organometallics, hydrogen chloride gas management during the acidification step, and proper handling of pyrophoric reagents [1]. Specialized ventilation systems and emergency response protocols are required to ensure operator safety and environmental compliance.

Quality control during industrial production requires in-process monitoring through techniques such as in-line infrared spectroscopy and automated sampling systems [13]. These technologies enable real-time assessment of reaction progress and early detection of process deviations that could impact product quality.

Purification Techniques and Quality Control

The purification of Celgosivir hydrochloride requires sophisticated separation techniques to achieve pharmaceutical-grade purity exceeding 98% [14] [15]. The crude reaction mixture contains multiple impurities including unreacted starting materials, tin-containing byproducts, and potential regioisomers that must be effectively removed.

The initial purification step involves acidification with ethanolic hydrogen chloride to precipitate the hydrochloride salt, followed by crystallization to remove tin-containing impurities [1]. The crystallization process requires careful control of temperature, concentration, and seeding to ensure optimal crystal formation and minimize inclusion of impurities. Seeding with authentic Celgosivir hydrochloride crystals promotes uniform nucleation and improves the quality of the crystalline product.

Recrystallization from appropriate solvent systems represents a critical purification step for achieving pharmaceutical-grade purity [2]. Common recrystallization solvents include ethanol-water mixtures, isopropanol, and ethyl acetate-hexane systems. The selection of recrystallization solvent must balance solubility characteristics, thermal stability, and ease of solvent removal while minimizing the risk of polymorphic transformation.

Chromatographic purification techniques provide additional options for achieving high purity levels [6]. Silica gel column chromatography using methanol-ethyl acetate gradient systems can effectively separate Celgosivir from structural analogs and synthetic impurities. High-performance liquid chromatography (HPLC) serves both as an analytical tool and a preparative purification method for small-scale production or high-value applications [14] [16].

Ion-exchange chromatography represents another purification approach, particularly effective for removing ionic impurities and achieving consistent salt form [6]. Cation exchange resins can selectively bind the protonated amine functionality of Celgosivir, enabling separation from neutral impurities before elution with appropriate buffer systems.

Quality control protocols must address multiple analytical parameters including chemical purity, stereochemical integrity, moisture content, and residual solvent levels [15] [17]. High-performance liquid chromatography remains the primary analytical technique for purity assessment, typically achieving detection limits below 0.1% for individual impurities [14] [16]. The HPLC methods employ reverse-phase columns with gradient elution systems using acetonitrile-water mobile phases with appropriate pH modifiers.

Water content determination through Karl Fischer titration ensures compliance with pharmaceutical specifications, typically requiring less than 2.0 mol% water for stable storage [17]. Residual solvent analysis through gas chromatography monitors levels of organic solvents used during synthesis and purification, ensuring compliance with ICH guidelines for pharmaceutical products.

Microbial quality control represents an additional consideration for pharmaceutical applications, requiring sterility testing and endotoxin quantification according to established pharmacopeial methods. These tests ensure the absence of viable microorganisms and pyrogenic substances that could compromise product safety.

Analytical Characterization Methods

Comprehensive analytical characterization of Celgosivir hydrochloride requires multiple complementary techniques to confirm structure, purity, and pharmaceutical compliance [14] [15] [18]. The analytical protocol must address both identity confirmation and quantitative purity assessment while providing sufficient sensitivity to detect trace impurities.

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [15] [19]. Proton NMR analysis reveals the distinctive indolizidine ring system signals, with the anomeric proton appearing as a doublet at approximately 5.5 ppm [18]. Carbon-13 NMR spectroscopy confirms the presence of all expected carbon atoms, with the carbonyl carbon of the butanoyl ester appearing around 173 ppm and the esterified carbon at approximately 73 ppm.

Two-dimensional NMR techniques including COSY, HSQC, and HMBC provide additional structural confirmation through correlation patterns that establish connectivity relationships throughout the molecular framework [18]. These techniques are particularly valuable for confirming stereochemical assignments and detecting potential structural analogs or regioisomers.

Mass spectrometry serves as a highly sensitive tool for molecular weight confirmation and impurity detection [2] [18]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 296 for the hydrochloride salt, with characteristic fragmentation patterns that confirm the butanoyl ester functionality. High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination and differentiation of isobaric impurities.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the structural information provided by mass spectrometry [18]. This technique enables simultaneous identification and quantification of impurities while providing confidence in peak assignments through mass spectral confirmation.

Infrared spectroscopy provides complementary structural information through characteristic absorption bands for functional groups including the ester carbonyl stretch around 1735 cm⁻¹ and N-H stretching vibrations from the hydrochloride salt [15]. The technique serves as a rapid identity test and can detect the presence of moisture or other hydrogen-bonding impurities.

Optical rotation measurements confirm the stereochemical integrity of the indolizidine ring system, with Celgosivir typically showing specific rotation values consistent with the expected stereochemical configuration [15]. This measurement serves as a sensitive indicator of enantiomeric purity and can detect the presence of stereochemical impurities that might not be resolved by conventional chromatographic methods.

Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about thermal stability, polymorphic behavior, and decomposition characteristics [15]. These measurements are crucial for establishing appropriate storage conditions and predicting long-term stability behavior.

Elemental analysis confirms the empirical formula and detects the presence of inorganic impurities that might arise from synthetic reagents or processing equipment [17]. This technique is particularly important for detecting residual tin content from the organotin reagents used during synthesis.

The analytical characterization protocol must also include validation studies to demonstrate method accuracy, precision, linearity, and robustness according to ICH guidelines for pharmaceutical analysis [13]. These validation studies ensure that the analytical methods provide reliable results across the expected range of sample concentrations and matrix compositions.